molecular formula C14H18N2O4 B1404709 N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide CAS No. 1610377-20-2

N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B1404709
M. Wt: 278.3 g/mol
InChI Key: VWFLYBRQMJSRBM-UHFFFAOYSA-N
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Description

N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide, also known as MMPC, is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields such as medicine, agriculture, and materials science.

Scientific Research Applications

Application 1: Transaminase-Mediated Synthesis

  • Summary of Application: N-methoxy amides are used in the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. This method offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
  • Methods of Application: The application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines is reported. After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
  • Results or Outcomes: The results showed that the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Application 2: Selective C-O Coupling Reaction

  • Summary of Application: N-methoxy amides are used in a copper-catalyzed C-O cross-coupling of N-methoxy amides and arylboronic acids for the synthesis of aryl-N-methoxy arylimides .
  • Methods of Application: The fully selective O-arylation of the N-methoxy amides is found to be greatly prompted by the inexpensive and commercially available CuI. The reaction conditions tolerate a variety of functional groups and promote different reactivities depending on the electronic and steric properties of the distorted substrates .
  • Results or Outcomes: The results showed that the fully selective O-arylation of the N-methoxy amides is found to be greatly prompted by the inexpensive and commercially available CuI .

Application 3: Biological Potential of Indole Derivatives

  • Summary of Application: Indole derivatives, which may include “N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide”, have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
  • Methods of Application: Various bioactive aromatic compounds containing the indole nucleus are synthesized for treatment. These compounds are tested for their biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Results or Outcomes: The results revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Application 4: Synthesis of Pyrroles

  • Summary of Application: Although not directly related to “N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide”, pyrroles, which are similar compounds, have widespread significance as useful compounds in scientific research .
  • Methods of Application: Traditional synthetic methods for pyrroles include the Knorr, Hantzsch, Paal–Knorr, Barton–Zard, Trofimov, and Clauson-Kaas reactions .
  • Results or Outcomes: The synthesis of pyrroles has garnered the attention of the scientific community to develop new and efficient methodologies .

Application 5: Biological Potential of Indole Derivatives

  • Summary of Application: Indole derivatives, which may include “N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide”, have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
  • Methods of Application: Various bioactive aromatic compounds containing the indole nucleus are synthesized for treatment. These compounds are tested for their biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Results or Outcomes: The results revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Application 6: Synthesis of Pyrroles

  • Summary of Application: Although not directly related to “N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide”, pyrroles, which are similar compounds, have widespread significance as useful compounds in scientific research .
  • Methods of Application: Traditional synthetic methods for pyrroles include the Knorr, Hantzsch, Paal–Knorr, Barton–Zard, Trofimov, and Clauson-Kaas reactions .
  • Results or Outcomes: The synthesis of pyrroles has garnered the attention of the scientific community to develop new and efficient methodologies .

properties

IUPAC Name

N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-15(20-3)14(18)10-8-13(17)16(9-10)11-4-6-12(19-2)7-5-11/h4-7,10H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFLYBRQMJSRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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